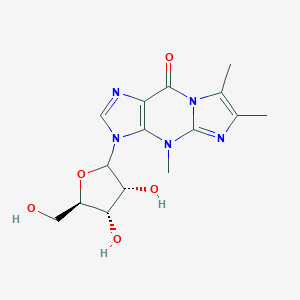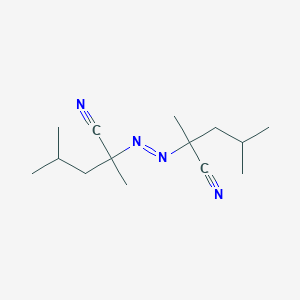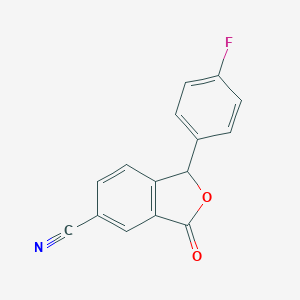
2-Adgpuag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex carbohydrate derivative. It is a disaccharide composed of two sugar units: N-acetylglucosamine and glucuronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose involves multiple steps. One common method includes the enzymatic digestion of hyaluronic acid using chondroitinase AC or ABC, which cleaves the polysaccharide into disaccharide units . The reaction conditions typically involve a pH of 5 and the presence of mercuric acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where hyaluronic acid is treated with specific enzymes to yield the desired disaccharide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to its corresponding alcohol.
Substitution: Substitution reactions can modify the acetyl group or the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mercuric acetate and other metal salts.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various reagents, including acylating agents and alkylating agents, are used to introduce new functional groups.
Major Products Formed
Oxidation: Keto acids and free N-acetylglucosamine.
Reduction: Alcohol derivatives of the glucuronic acid moiety.
Substitution: Modified disaccharides with new functional groups.
Scientific Research Applications
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can regulate enzymatic cascades involved in inflammatory responses, thereby modulating the activity of key enzymes and signaling molecules. The glucuronic acid moiety plays a crucial role in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A monosaccharide component of the disaccharide.
Glucuronic acid: Another monosaccharide component.
Hyaluronic acid disaccharides: Structurally similar compounds derived from hyaluronic acid.
Uniqueness
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is unique due to its specific combination of N-acetylglucosamine and glucuronic acid, which imparts distinct biological and chemical properties.
Properties
CAS No. |
110326-09-5 |
|---|---|
Molecular Formula |
C14H21NO11 |
Molecular Weight |
379.32 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
InChI Key |
AALORNCJXUQNQW-FNGWHDOKSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
| 110326-09-5 | |
Synonyms |
2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)












